molecular formula C36H76NO3P B14312977 Dioctyl [18-(dimethylamino)octadecyl]phosphonate CAS No. 111803-44-2

Dioctyl [18-(dimethylamino)octadecyl]phosphonate

Cat. No.: B14312977
CAS No.: 111803-44-2
M. Wt: 602.0 g/mol
InChI Key: LEWLVQVJWQEABJ-UHFFFAOYSA-N
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Description

Dioctyl [18-(dimethylamino)octadecyl]phosphonate is a complex organic compound known for its unique chemical structure and versatile applications. This compound features a phosphonate group attached to a long-chain alkyl group with a dimethylamino functional group. Its structure allows it to interact with various biological and chemical systems, making it valuable in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dioctyl [18-(dimethylamino)octadecyl]phosphonate typically involves the esterification of phosphonic acid with the corresponding alcohol. The reaction can be carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate. Commonly, the process involves:

    Reactants: Phosphonic acid, [18-(dimethylamino)octadecyl] alcohol, and octanol.

    Catalysts: Sulfuric acid or p-toluenesulfonic acid.

    Conditions: Refluxing the mixture at elevated temperatures (around 100-150°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:

    Reactant Feed: Continuous feeding of phosphonic acid and alcohols into the reactor.

    Catalysis: Use of solid acid catalysts to facilitate the esterification.

    Separation: Distillation to separate the product from unreacted materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dioctyl [18-(dimethylamino)octadecyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can modify the dimethylamino group.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Production of secondary or tertiary amines.

    Substitution: Generation of substituted phosphonates with various functional groups.

Scientific Research Applications

Dioctyl [18-(dimethylamino)octadecyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Acts as a surfactant in biochemical assays and cell culture studies.

    Medicine: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: Employed in the formulation of specialty chemicals, including lubricants and plasticizers.

Mechanism of Action

The mechanism by which Dioctyl [18-(dimethylamino)octadecyl]phosphonate exerts its effects involves its interaction with cellular membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, while the dimethylamino group can interact with negatively charged sites on proteins and other biomolecules. This dual functionality enables it to modulate membrane properties and protein activities.

Comparison with Similar Compounds

Similar Compounds

  • Dioctyl [18-(dimethylamino)octadecyl]phosphate
  • Dioctyl [18-(dimethylamino)octadecyl]sulfate
  • Dioctyl [18-(dimethylamino)octadecyl]carbamate

Uniqueness

Compared to similar compounds, Dioctyl [18-(dimethylamino)octadecyl]phosphonate is unique due to its phosphonate group, which provides distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties and versatility.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

111803-44-2

Molecular Formula

C36H76NO3P

Molecular Weight

602.0 g/mol

IUPAC Name

18-dioctoxyphosphoryl-N,N-dimethyloctadecan-1-amine

InChI

InChI=1S/C36H76NO3P/c1-5-7-9-11-26-30-34-39-41(38,40-35-31-27-12-10-8-6-2)36-32-28-24-22-20-18-16-14-13-15-17-19-21-23-25-29-33-37(3)4/h5-36H2,1-4H3

InChI Key

LEWLVQVJWQEABJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(CCCCCCCCCCCCCCCCCCN(C)C)OCCCCCCCC

Origin of Product

United States

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